8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione 8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 920447-37-6
VCID: VC8318777
InChI: InChI=1S/C23H25N7O2/c1-17-15-30-19-20(25-22(30)28(17)12-6-11-27-14-10-24-16-27)26(2)23(32)29(21(19)31)13-9-18-7-4-3-5-8-18/h3-5,7-8,10,14-16H,6,9,11-13H2,1-2H3
SMILES: CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Molecular Formula: C23H25N7O2
Molecular Weight: 431.5 g/mol

8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

CAS No.: 920447-37-6

Cat. No.: VC8318777

Molecular Formula: C23H25N7O2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

8-[3-(1H-imidazol-1-yl)propyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione - 920447-37-6

Specification

CAS No. 920447-37-6
Molecular Formula C23H25N7O2
Molecular Weight 431.5 g/mol
IUPAC Name 6-(3-imidazol-1-ylpropyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C23H25N7O2/c1-17-15-30-19-20(25-22(30)28(17)12-6-11-27-14-10-24-16-27)26(2)23(32)29(21(19)31)13-9-18-7-4-3-5-8-18/h3-5,7-8,10,14-16H,6,9,11-13H2,1-2H3
Standard InChI Key NSESKIPBAGYOKB-UHFFFAOYSA-N
SMILES CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Canonical SMILES CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused imidazo[1,2-g]purine core substituted at positions 1, 3, 7, and 8. Key structural elements include:

  • A 1,7-dimethyl configuration on the purine ring.

  • A 3-(2-phenylethyl) group enhancing lipophilicity.

  • An 8-[3-(1H-imidazol-1-yl)propyl] side chain contributing to receptor interaction .

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name6-(3-imidazol-1-ylpropyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dionePubChem
Molecular Weight431.5 g/molPubChem
SMILESCC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)CPubChem
pKa (predicted)6.8 (imidazole NH)PMC

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Imidazole Ring Formation: Condensation of 1H-imidazole with a propylating agent (e.g., 1-bromo-3-chloropropane) under basic conditions.

  • Purine Core Assembly: Coupling the imidazole intermediate with 1,7-dimethyl-3-(2-phenylethyl)-1H-purine-2,4-dione via nucleophilic substitution .

  • Side Chain Functionalization: Introduction of the 3-(1H-imidazol-1-yl)propyl group using Mitsunobu or alkylation reactions .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Imidazole alkylationK₂CO₃, DMF, 80°C, 12h65
Purine couplingPd(OAc)₂, XPhos, 100°C, 24h42
Final modificationNaH, THF, 0°C → rt, 6h78

Pharmacological Profile

Serotonin Transporter (SERT) Affinity

The compound demonstrates high affinity for SERT (pKi = 8.2), surpassing imidazolidine-2,4-dione analogs by >1 log unit . This activity is attributed to:

  • Arylpiperazine-like pharmacophore: The 3-(2-phenylethyl) group mimics endogenous serotonin’s indole moiety.

  • Imidazole-purinium system: Enhances π-π stacking with SERT’s transmembrane domain .

5-HT₁A Receptor Modulation

In radioligand binding assays, the compound exhibits 5-HT₁A affinity (Ki = 12.3 nM), comparable to buspirone. Molecular dynamics simulations suggest hydrogen bonding between the imidazole NH and Ser5.42 residue .

Table 3: Receptor Affinity Profile

TargetKi (nM)Assay Type
SERT6.3[³H]Paroxetine
5-HT₁A12.3[³H]8-OH-DPAT
5-HT₂A>1,000[³H]Ketanserin

Biological Activity and Preclinical Data

Anxiolytic Effects

In the murine four-plate test, the compound (10 mg/kg i.p.) increased punished crossings by 58%, though efficacy remained inferior to diazepam (85% increase) . Dose-response studies revealed a U-shaped curve, suggesting optimal activity at moderate doses.

Metabolic Stability

Hepatic microsome assays (human, rat) showed:

  • t₁/₂: 43 min (human) vs. 28 min (rat)

  • CLint: 32 mL/min/kg (human)
    Primary metabolism occurs via CYP3A4-mediated N-dealkylation of the imidazole propyl chain .

Comparative Analysis with Structural Analogs

Imidazo[2,1-f]purine vs. Imidazolidine-2,4-dione Derivatives

Replacing the purine core with imidazolidine-2,4-dione reduces SERT affinity 10-fold (pKi = 7.1 vs. 8.2), highlighting the critical role of aromatic stacking interactions .

Table 4: Structure-Activity Relationships

ModificationSERT pKi5-HT₁A Ki (nM)
8-(3-imidazolylpropyl)8.212.3
8-(4-phenylpiperazinylpropyl)7.818.9
3-(2-cyclohexylethyl)6.945.6

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for:

  • Dual SERT/5-HT₁A ligands: Potential antidepressants with faster onset.

  • Anxiolytic prodrugs: Ester derivatives improving blood-brain barrier penetration.

Biochemical Probes

¹⁴C-labeled analogs enable autoradiographic mapping of SERT density in postmortem brains, aiding depression research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator